molecular formula C14H14N2O3 B11803139 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

Cat. No.: B11803139
M. Wt: 258.27 g/mol
InChI Key: MJLDKPLBCARTMC-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[3,4-d]pyrimidine core fused with a dihydrofuran ring and substituted with an ethylphenyl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as aminopyrimidines and dihydrofuran derivatives under acidic or basic conditions.

    Substitution with the ethylphenyl group: This step often involves the use of Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions to introduce the ethylphenyl moiety onto the core structure.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques to scale up the process efficiently .

Chemical Reactions Analysis

4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrimidine core, resulting in a variety of derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione exerts its effects involves the inhibition of specific molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, the compound can block their activity, leading to the suppression of signaling pathways that promote cell growth and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinase activity can induce apoptosis and reduce tumor proliferation .

Comparison with Similar Compounds

Similar compounds to 4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione include other furo[3,4-d]pyrimidine derivatives and pyrrolo[2,3-d]pyrimidine analogs. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-(4-ethylphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C14H14N2O3/c1-2-8-3-5-9(6-4-8)12-11-10(7-19-13(11)17)15-14(18)16-12/h3-6,12H,2,7H2,1H3,(H2,15,16,18)

InChI Key

MJLDKPLBCARTMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(COC3=O)NC(=O)N2

Origin of Product

United States

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